molecular formula C17H17ClN2O2S B2514251 5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-18-2

5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2514251
CAS RN: 442650-18-2
M. Wt: 348.85
InChI Key: IFVSPUKNSBYSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative, which is a class of organic compounds containing a five-membered ring with two nitrogen atoms. Pyrazolines are known for their diverse pharmacological activities and are of interest in medicinal chemistry. Although the specific compound is not directly described in the provided papers, similar compounds with chlorophenyl and tolyl groups have been synthesized and characterized, indicating the relevance of such structures in chemical research.

Synthesis Analysis

The synthesis of related pyrazoline compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline was synthesized and characterized by elemental analysis, IR, and X-ray single crystal diffraction . While the exact synthesis method for the compound is not provided, it can be inferred that similar synthetic routes may be applicable, involving acetylation and cyclization steps.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is often elucidated using crystallographic techniques. For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined to crystallize in the triclinic space group with specific cell parameters . Density functional theory (DFT) calculations are also employed to predict the geometry and vibrational frequencies, which are then compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

The reactivity of pyrazoline derivatives can be inferred from their molecular structure and electronic properties. The HOMO-LUMO energy gap obtained from DFT calculations provides insight into the chemical stability and reactivity of the compound. A smaller energy gap typically indicates higher reactivity. The molecular electrostatic potential map can also be used to predict sites of nucleophilic and electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives, such as thermodynamic properties, can be calculated using DFT methods. These properties include heat capacity (C0p,m), entropy (S0m), and enthalpy (H0m), and their variation with temperature can provide valuable information about the stability and reactivity of the compound under different conditions . The density and crystallographic parameters are also key physical properties that are determined experimentally .

Scientific Research Applications

Structural Characterization and Docking Studies

Crystal Structure and Molecular Docking : Al-Hourani et al. (2015) explored the crystal structure of tetrazole derivatives similar to the specified compound, providing insights into their molecular orientation and potential as COX-2 inhibitors through molecular docking studies. This research underscores the importance of structural analysis in understanding the interaction of such molecules with biological targets (Al-Hourani et al., 2015).

Synthetic Routes and Precursors

Synthesis from Methyl Phenyl Sulfone : Yokoyama et al. (1984) demonstrated the synthesis of pharmaceutically important heteroaromatics, including pyrazoles, from methyl phenyl sulfone, highlighting a key synthetic route for producing such compounds (Yokoyama et al., 1984).

Potential Biological Activities

Biological Activities of Pyrazolyl Derivatives : Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups, and evaluated their herbicidal and insecticidal activities. This study provides a foundation for understanding the potential biological applications of such compounds (Wang et al., 2015).

Antimicrobial and Cytotoxic Activities : Muralikrishna et al. (2012) prepared a new class of sulfone linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl derivatives, and tested them for antimicrobial activity and cytotoxicity, suggesting the potential medical relevance of these compounds (Muralikrishna et al., 2012).

Advanced Synthetic Strategies

Tandem Reactions for Synthesis : Zhu et al. (2011) described an efficient strategy for synthesizing dihydropyrazoles, including 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, through a tandem reaction of propargyl alcohol and N-sulfonylhydrazone. This highlights an innovative approach to constructing pyrazole derivatives (Zhu et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, methanesulfonyl chloride, indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage . It’s also noted that it may cause an allergic skin reaction, be fatal if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-12-3-5-13(6-4-12)16-11-17(20(19-16)23(2,21)22)14-7-9-15(18)10-8-14/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSPUKNSBYSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.